molecular formula C12H12N2O3 B8009850 methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate

methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate

Cat. No.: B8009850
M. Wt: 232.23 g/mol
InChI Key: WDNPPALEONMOLT-UHFFFAOYSA-N
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Description

The compound with the identifier “methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate” is a chemical entity listed in the PubChem database. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The preparation methods for methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate involve several synthetic routes and reaction conditions. The industrial production methods typically include the following steps:

    Synthesis of the Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that are necessary for the final production of this compound.

    Reaction Conditions: The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the chemical reactions.

    Purification: The final step involves the purification of the compound to ensure its purity and suitability for use in various applications.

Chemical Reactions Analysis

methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: It is used in biological assays to study the effects of the compound on various biological systems.

    Medicine: It is used in medical research to study its potential therapeutic effects and mechanisms of action.

    Industry: It is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 63015: This compound has similar structural features but differs in its specific applications and effects.

    CID 63014: This compound is a salt mixture that shares some similarities with this compound but has distinct properties and uses.

Properties

IUPAC Name

methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11(15)7-6-10-13-9-5-3-2-4-8(9)12(16)14-10/h2-5H,6-7H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNPPALEONMOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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